Junipediol B

Description

Properties

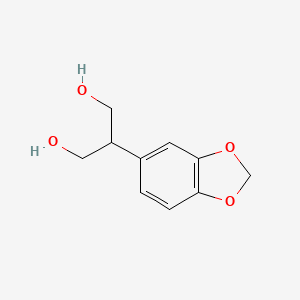

IUPAC Name |

2-(1,3-benzodioxol-5-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDSCAKQBRZWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Junipediol B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B, systematically named 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, is a phenylpropanoid derivative first identified from the leaves of Juniperus chinensis (Cupressaceae). This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry, pharmacology, and drug development. The structural elucidation and known biological context of this compound are also discussed.

Discovery and Source Material

This compound was first reported as a novel natural product during a phytochemical investigation of the leaves of Juniperus chinensis by Fang, Lee, and Cheng in 1992. The plant material, leaves of J. chinensis, was collected in Taiwan. This discovery was part of a broader study on the lignan constituents of this plant species, which also led to the isolation of several other known and new lignans.

Experimental Protocols

The isolation and purification of this compound from Juniperus chinensis leaves were achieved through a series of extraction and chromatographic techniques.

Plant Material and Extraction

Fresh leaves of Juniperus chinensis were subjected to extraction with methanol. The methanolic extract was then partitioned between chloroform (CHCl₃) and water. The chloroform-soluble fraction, containing a mixture of compounds including this compound, was concentrated for further separation.

Chromatographic Purification

The purification of this compound from the crude chloroform extract involved multiple steps of column chromatography. A general workflow for such a separation is outlined below.

Experimental Workflow: Isolation and Purification of this compound

Junipediol B: A Technical Guide to Its Natural Source and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. While research specifically focused on this compound is limited, its structural relatives and the plant species in which it is found have been the subject of phytochemical and pharmacological studies. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization based on available literature, and contextual information on its potential biological significance.

Natural Source and Occurrence

This compound has been identified in plant species belonging to the genus Juniperus. The primary documented sources are:

-

Juniperus phoenicea (Phoenicean juniper): The initial discovery of a derivative of this compound, this compound 8-glucoside, was from the aerial parts of this plant. This finding strongly suggests the presence of the aglycone form, this compound, in this species.

-

Juniperus chinensis (Chinese juniper): The occurrence of this compound in this species is also reported in chemical databases.

The concentration and yield of this compound from these natural sources have not been quantitatively reported in the available scientific literature.

Chemical Profile of Host Species

The genus Juniperus is known to produce a rich diversity of secondary metabolites. Understanding the phytochemical landscape of the host plants provides context for the isolation of this compound and the potential for co-occurring bioactive compounds.

| Compound Class | Examples Found in Juniperus phoenicea and Juniperus chinensis | Reported Biological Activities of Extracts/Compound Classes |

| Phenylpropanoids | Junipediol A, this compound 8-glucoside, Lignans (e.g., podophyllotoxin) | Antimicrobial, Antioxidant, Anti-inflammatory, Cytotoxic |

| Diterpenoids | Communic acid, Totarol | Antibacterial, Antifungal |

| Flavonoids | Amentoflavone, Hinokiflavone, Quercetin derivatives | Antioxidant, Anti-inflammatory, Antiviral |

| Essential Oils | α-Pinene, Sabinene, Myrcene | Antimicrobial, Larvicidal |

Experimental Protocols

While the specific experimental details for the initial isolation of this compound are not fully available, a general protocol for the extraction and isolation of phenylpropanoids from Juniperus species can be constructed based on established methodologies in the field.

General Extraction and Isolation Workflow

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies

1. Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Juniperus phoenicea or Juniperus chinensis are collected and air-dried in the shade. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to maceration with an organic solvent. Acetone and methanol are commonly used for the extraction of phenylpropanoids. The mixture is typically left for an extended period (e.g., 72 hours) at room temperature with occasional agitation.

3. Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

4. Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Phenylpropanoids like this compound are expected to be enriched in the more polar fractions, particularly the ethyl acetate fraction.

5. Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

6. Purification: Fractions containing the compound of interest are combined and further purified using preparative high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

7. Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biosynthesis and Signaling Context

This compound, as a phenylpropanoid, originates from the shikimic acid pathway. This pathway is fundamental in plants for the biosynthesis of aromatic amino acids and a vast array of secondary metabolites.

Phenylpropanoid Biosynthesis Pathway

Caption: Simplified overview of the phenylpropanoid biosynthesis pathway leading to this compound.

The biosynthesis of phenylpropanoids is a crucial component of the plant's defense mechanisms against biotic and abiotic stresses. Compounds derived from this pathway can act as signaling molecules, phytoalexins (antimicrobial compounds), and structural components (lignin) to reinforce cell walls upon pathogen attack or environmental challenges. While the specific signaling role of this compound has not been elucidated, its presence in Juniperus species, which are known for their resilience and production of antimicrobial compounds, suggests a potential role in the plant's defense system.

Conclusion

This compound is a phenylpropanoid found in Juniperus phoenicea and Juniperus chinensis. While specific quantitative data and detailed biological activity studies on the pure compound are currently lacking in the scientific literature, its chemical nature and the known pharmacological activities of extracts from its host plants suggest that it may contribute to the overall bioactive profile of these species. The provided methodologies offer a general framework for its extraction and isolation, which can be optimized for specific research purposes. Further investigation is warranted to fully characterize the biological activities of this compound and its potential applications in drug development and other scientific fields.

Elucidation of the Chemical Structure of Junipediol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Junipediol B, a naturally occurring phenylpropanoid derivative. The information presented herein is compiled from available chemical databases and relevant scientific literature, offering a foundational understanding for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

This compound is chemically defined as 2-(1,3-benzodioxol-5-yl)propane-1,3-diol. Its fundamental properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | PubChem |

| Molecular Weight | 196.20 g/mol | PubChem |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)propane-1,3-diol | PubChem |

Table 1: Chemical and Physical Properties of this compound

Isolation from Natural Sources

Caption: Generalized workflow for the isolation of this compound.

Experimental Protocols: A General Approach

The following outlines a generalized protocol for the isolation of phenylpropanoids like this compound from a plant source such as Juniperus phoenicea.

-

Plant Material Collection and Preparation: Aerial parts of the plant are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or acetone, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are subjected to various chromatographic techniques, including column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques.

Spectroscopic Data

Although the specific, experimentally obtained spectroscopic data for this compound is not available in the public domain, a standard approach to its structure elucidation would involve the following analyses. The expected data, based on its known structure, are summarized in the tables below.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.

| Atom | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| 1 | - | ~138.0 |

| 2 | ~6.75 (d) | ~108.0 |

| 3 | - | ~147.0 |

| 4 | - | ~146.0 |

| 5 | ~6.70 (d) | ~109.0 |

| 6 | ~6.65 (dd) | ~121.0 |

| 7 | ~2.80 (m) | ~45.0 |

| 8 | ~3.70 (dd) | ~65.0 |

| 8' | ~3.60 (dd) | ~65.0 |

| O-CH₂-O | ~5.90 (s) | ~101.0 |

Table 2: Predicted NMR Spectroscopic Data for this compound

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | Expected [M+H]⁺ or M⁺˙ | Key Fragment Ions (m/z) |

| ESI-MS | 197.0763 | 179 (loss of H₂O), 165 (loss of CH₂OH), 135 (benzodioxole fragment) |

| HR-ESI-MS | 196.0736 (M⁺) | - |

Table 3: Predicted Mass Spectrometric Data for this compound

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of functional groups present in the molecule.

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3350 (broad) | O-H stretch (hydroxyl) |

| ~2900 | C-H stretch (aliphatic) |

| ~1600, 1500, 1450 | C=C stretch (aromatic) |

| ~1250, 1040 | C-O stretch |

| ~930 | O-CH₂-O bend (methylenedioxy) |

Table 4: Predicted Infrared Spectroscopic Data for this compound

Logical Workflow for Structure Elucidation

The process of piecing together the spectroscopic data to determine the structure of this compound would follow a logical progression.

Caption: Logical workflow for the structure elucidation of this compound.

Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. However, related compounds with the benzodioxole moiety are known to interact with various biological pathways. Further research is required to elucidate the specific targets and mechanisms of action for this compound.

Conclusion

The structure of this compound, 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, has been established through standard phytochemical and spectroscopic methods. This technical guide provides a foundational summary of the key data and methodologies involved in its characterization. Further investigation into its synthesis, pharmacological properties, and potential therapeutic applications is warranted.

Junipediol B: A Technical Overview of a Phenylpropanoid Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B, a phenylpropanoid diol, is a natural product identified within Juniperus chinensis (Chinese juniper). Its chemical structure, 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, places it in a class of compounds that are precursors to a wide variety of plant secondary metabolites, including lignans, flavonoids, and coumarins. While the biological activities of many phenylpropanoids are well-documented, specific experimental data on this compound remains scarce in publicly accessible scientific literature. This technical guide consolidates the available information on the physical and chemical properties of this compound and provides a framework for potential future research based on the characteristics of its structural class.

Chemical and Physical Properties

Currently, detailed experimental data for many of the physical and chemical properties of this compound have not been published. The following tables summarize the available computed and basic identification data.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)propane-1,3-diol |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 144881-19-6 |

| Synonyms | 1,3-Propanediol, 2-(1,3-benzodioxol-5-yl)- |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 196.073559 g/mol | PubChem |

| Monoisotopic Mass | 196.073559 g/mol | PubChem |

| Topological Polar Surface Area | 58.9 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 181 | PubChem |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, the methine proton, and the diastereotopic methylene protons of the propanediol backbone, as well as signals for the hydroxyl protons.

-

¹³C NMR: Resonances for the aromatic carbons, the methylene carbon of the dioxole ring, the methine carbon, and the methylene carbons of the propanediol chain.

-

IR Spectroscopy: Characteristic absorptions for hydroxyl (O-H) stretching, aromatic C-H stretching, and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the benzodioxole and propanediol moieties.

Potential Biological Activities and Future Research Directions

Although no specific biological activities have been reported for this compound, its structural features suggest several avenues for investigation. Phenylpropanoids, as a class, exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The 1,3-benzodioxole moiety is a key pharmacophore in many biologically active compounds.

Given the lack of specific data on this compound, the following workflow is proposed for its systematic investigation.

Caption: Proposed experimental workflow for the investigation of this compound.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related phenylpropanoids, several signaling pathways could be relevant to the potential biological effects of this compound.

Spectroscopic Data of Junipediol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B, a phenylpropanoid derivative with the chemical name 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, is a natural product isolated from Juniperus chinensis. Its unique structure, featuring a benzodioxole ring system, makes it a compound of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, along with correlations observed in 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | ~3.0 - 3.2 | m | - |

| 1a, 1b, 3a, 3b | ~3.7 - 3.9 | m | - |

| 5 | ~6.8 | d | ~8.0 |

| 6 | ~6.7 | dd | ~8.0, 2.0 |

| 8 | ~6.7 | d | ~2.0 |

| OCH₂O | ~5.9 | s | - |

| OH | broad s | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1, 3 | ~65 |

| 2 | ~45 |

| 4 | ~135 |

| 5 | ~108 |

| 6 | ~122 |

| 7 | ~148 |

| 8 | ~109 |

| 9 | ~147 |

| OCH₂O | ~101 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 197.0763 | |

| [M+Na]⁺ | 219.0582 | |

| [M-H]⁻ | 195.0606 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying the functional groups present in a compound.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl) stretching |

| ~2900 | C-H (aliphatic) stretching |

| ~1600, 1500, 1450 | C=C (aromatic) stretching |

| ~1250, 1040 | C-O stretching |

| ~930 | O-CH₂-O bending |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

-

¹H NMR: ¹H NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Data is typically acquired with 16-64 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: ¹³C NMR spectra are recorded on the same instrument, typically at 100 MHz. A larger number of scans (1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons and carbons. Standard pulse programs are used for each experiment, with parameters optimized for the expected coupling constants.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Infrared Spectroscopy

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Analysis: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

The Enigmatic Path to Junipediol B: A Proposed Biosynthetic Journey

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Junipediol B, a phenylpropanoid derivative with the chemical structure 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, presents a unique structural motif with potential biological activities. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated in peer-reviewed literature, this technical guide proposes a plausible biosynthetic route based on established principles of plant secondary metabolism. By drawing parallels with the well-characterized phenylpropanoid pathway and the biosynthesis of structurally analogous compounds such as safrole and eugenol, we delineate a hypothetical sequence of enzymatic reactions leading to the formation of this compound. This document aims to provide a foundational framework for researchers seeking to investigate the biosynthesis of this and other related benzodioxole compounds, offering insights for pathway reconstruction and bioengineering efforts.

Introduction

Plant secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant applications in medicine, agriculture, and industry. Phenylpropanoids, derived from the aromatic amino acids phenylalanine and tyrosine, are a prominent class of these natural products, encompassing a wide array of compounds including flavonoids, lignans, and volatile aromatic molecules. This compound, characterized by its distinctive 1,3-benzodioxole ring system and a propane-1,3-diol side chain, belongs to this broad class of compounds. The benzodioxole moiety is of particular interest due to its presence in numerous bioactive natural products. Understanding the biosynthetic origins of this compound is a crucial first step towards harnessing its potential through synthetic biology or targeted agricultural breeding. This guide synthesizes current knowledge of related biosynthetic pathways to construct a scientifically grounded hypothesis for the formation of this compound.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is rooted in the general phenylpropanoid pathway, a near-universal metabolic route in higher plants.[1] This pathway transforms L-phenylalanine into a variety of hydroxycinnamic acid derivatives, which then serve as precursors for a multitude of downstream products.[2][3]

The General Phenylpropanoid Pathway: A Common Starting Point

The journey to this compound likely commences with the deamination of L-phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation of cinnamic acid by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid .[4] A further hydroxylation at the 3-position, catalyzed by p-coumarate 3-hydroxylase (C3'H), produces caffeic acid .[5]

Formation of the Benzodioxole Ring

A key structural feature of this compound is the 1,3-benzodioxole ring, also known as the methylenedioxy bridge. The formation of this moiety is a critical step in the biosynthesis of compounds like safrole. It is proposed that a cytochrome P450-dependent enzyme catalyzes the formation of the methylenedioxy bridge from a catechol precursor, such as caffeic acid. This is followed by the action of a methyltransferase.

Side Chain Modification: From Allyl to Propanediol

Following the formation of the benzodioxole ring, the carboxylic acid side chain of the phenylpropanoid intermediate undergoes a series of modifications. This likely involves the reduction of the carboxylic acid to an alcohol, followed by decarboxylation and subsequent oxidation to form the propanediol side chain. This proposed sequence is analogous to the side chain modifications observed in the biosynthesis of other phenylpropanoids.[5]

The proposed overall pathway is depicted in the following diagram:

Key Enzymatic Steps and Putative Catalysts

While specific enzymes for this compound biosynthesis are unknown, we can infer their classes based on analogous pathways.

| Reaction Step | Proposed Enzyme Class | Function | Known Analogs in Other Pathways |

| Phenylalanine to Cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) | Deamination | Widespread in plants[4] |

| Cinnamic acid to p-Coumaric acid | Cinnamate-4-Hydroxylase (C4H) | Hydroxylation | Phenylpropanoid Pathway[4] |

| p-Coumaric acid to Caffeic acid | p-Coumarate 3-Hydroxylase (C3'H) | Hydroxylation | Phenylpropanoid Pathway[5] |

| Caffeic acid to Benzodioxole Intermediate | Cytochrome P450 Monooxygenase | Formation of methylenedioxy bridge | Safrole Biosynthesis |

| Side Chain Reduction & Decarboxylation | Reductase & Decarboxylase | Modification of the carboxylic acid side chain | Various secondary metabolic pathways |

| Allyl Side Chain Hydroxylation | Cytochrome P450 Monooxygenase / Dioxygenase | Formation of the diol | Metabolism of Safrole[6] |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of experimental approaches can be employed.

Isotopic Labeling Studies

Objective: To trace the metabolic flow from precursors to this compound.

Methodology:

-

Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine) to a this compound-producing plant or cell culture.

-

Extract metabolites at various time points.

-

Analyze the incorporation of the isotopic label into this compound and proposed intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Transcriptome and Proteome Analysis

Objective: To identify candidate genes and enzymes involved in the pathway.

Methodology:

-

Compare the transcriptomes and proteomes of this compound-producing and non-producing tissues or developmental stages.

-

Identify differentially expressed genes and proteins belonging to the proposed enzyme classes (PAL, C4H, P450s, etc.).

-

Utilize bioinformatics tools to annotate gene function and predict substrate specificity.

In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes.

Methodology:

-

Clone and express candidate genes in a heterologous host (e.g., E. coli, yeast).

-

Purify the recombinant enzymes.

-

Perform in vitro assays with the proposed substrates and cofactors.

-

Analyze the reaction products using LC-MS to confirm enzymatic activity and product identity.

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound provides a robust theoretical framework to guide future research. Elucidating this pathway will not only deepen our understanding of plant metabolic diversity but also open avenues for the biotechnological production of this compound and other valuable benzodioxole-containing compounds. The experimental strategies outlined in this guide offer a clear roadmap for the identification and characterization of the enzymes involved. Future work should focus on the application of these methods in a confirmed this compound-producing plant species to validate and refine the proposed biosynthetic model. The discovery of the complete pathway will be a significant contribution to the field of plant biochemistry and natural product synthesis.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 5. Eugenol - Wikipedia [en.wikipedia.org]

- 6. Safrole - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential of Junipediol B Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Junipediol B is a known natural product, however, there is a significant lack of published research regarding its specific biological activities, derivatives, and mechanisms of action. This guide, therefore, presents a prospective analysis based on the known properties of its core chemical scaffolds: the benzodioxole and phenylpropanoid moieties. The experimental protocols and signaling pathways described herein are illustrative and intended to serve as a foundational framework for future research into this compound class.

Introduction to this compound

This compound is a phenylpropanoid derivative that has been isolated from Juniperus chinensis. Its chemical structure is 2-(1,3-benzodioxol-5-yl)propane-1,3-diol. Phenylpropanoids are a large and diverse class of natural products known for their wide range of biological activities. The presence of the benzodioxole (or methylenedioxyphenyl) group is also of significant interest in medicinal chemistry, as this moiety is found in numerous bioactive compounds.

Given the limited specific data on this compound, this document aims to provide a technical guide for researchers by:

-

Exploring potential biological activities based on the known pharmacology of related benzodioxole and phenylpropanoid derivatives.

-

Proposing hypothetical signaling pathways that could be modulated by this compound analogs.

-

Outlining general synthetic strategies for the creation of novel this compound derivatives.

-

Providing template experimental protocols for the biological evaluation of these potential new chemical entities.

The information presented here is intended to stimulate and guide future research efforts into the therapeutic potential of this underexplored natural product scaffold.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, derivatives of this compound could plausibly be investigated for a variety of therapeutic applications.

Anticancer Activity

Benzodioxole-containing compounds have demonstrated a range of anticancer effects. These activities are often attributed to the ability of the benzodioxole moiety to be metabolized to reactive intermediates that can interact with cellular macromolecules or to the overall structure's ability to inhibit key signaling pathways.

A hypothetical signaling pathway that could be targeted by this compound derivatives in cancer is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth.

Anti-inflammatory Activity

Many phenylpropanoids exhibit anti-inflammatory properties. This is often achieved through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling pathways such as the NF-κB pathway.

The NF-κB signaling cascade is a critical regulator of the inflammatory response. Inhibition of this pathway by this compound analogs could lead to a reduction in the production of inflammatory cytokines.

Proposed Synthetic Strategies for this compound Derivatives

The 1,3-propanediol and the aromatic ring of this compound offer multiple sites for chemical modification to generate a library of derivatives and analogs. A general workflow for the synthesis and evaluation of these compounds is proposed below.

Unveiling the Bioactivity of Junipediol B: A Preliminary Biological Screening

A comprehensive examination of the initial biological activities of the novel natural product, Junipediol B, is currently unavailable in published scientific literature. Extensive searches for preliminary biological screening, bioactivity, or pharmacological studies related to a compound specifically named "this compound" have not yielded any relevant data.

This lack of publicly accessible information prevents the compilation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community has not yet characterized the biological profile of this specific molecule, or such research is not yet in the public domain.

For researchers, scientists, and drug development professionals interested in the potential of novel natural products, this represents an untapped area of investigation. The discovery and characterization of new chemical entities, such as the putative this compound, are foundational to advancing therapeutic innovation.

The Path Forward: A Generalized Approach to Preliminary Biological Screening

While specific data on this compound is absent, a standardized workflow is typically employed for the preliminary biological evaluation of a novel natural product. This process is designed to efficiently assess a compound's potential therapeutic value across a range of biological activities. The following sections outline a generalized approach that would be applicable to the investigation of this compound.

Experimental Workflow for Preliminary Biological Screening

The initial assessment of a novel compound involves a battery of in vitro assays to identify potential areas of biological activity. This high-throughput screening approach allows for the rapid evaluation of multiple endpoints.

Caption: Generalized workflow for the preliminary biological screening of a novel natural product.

Hypothetical Data Presentation

Should preliminary screening of this compound be conducted, the quantitative data would be summarized in tables for clear comparison. Below are examples of how such data would be presented.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) |

| MCF-7 | MTT | Data Not Available |

| A549 | MTT | Data Not Available |

| HepG2 | MTT | Data Not Available |

| HEK293 | MTT | Data Not Available |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | Data Not Available |

| Escherichia coli | Broth Microdilution | Data Not Available |

| Candida albicans | Broth Microdilution | Data Not Available |

Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for key preliminary screening assays that would be applied to this compound.

MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution Antimicrobial Assay

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathway Investigation

If initial screenings indicate significant activity, for instance, in cytotoxicity assays against cancer cell lines, further investigation into the underlying mechanism of action would be warranted. This would involve exploring the compound's effect on key cellular signaling pathways.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

While the current body of scientific literature does not contain information on the preliminary biological screening of this compound, this document provides a framework for how such an investigation would be structured and reported. The methodologies and data presentation formats outlined here represent standard practices in the field of natural product drug discovery. The scientific community awaits the isolation and biological evaluation of this compound to understand its potential therapeutic applications. Should research on this compound become publicly available, a detailed technical guide will be promptly generated.

Junipediol B: An Examination of Potential Therapeutic Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Junipediol B, a phenylpropanoid natural product, and its glycosidic derivative, this compound 8-O-glucoside, have been identified from plant species of the Juniperus genus. Preliminary characterizations suggest a potential for therapeutic utility, particularly in the realms of neuroprotection, cardiovascular health, and as an anti-inflammatory agent. The proposed mechanism for these activities centers on the molecule's capacity to act as an antioxidant, effectively scavenging free radicals. However, a comprehensive review of the current scientific literature reveals a notable scarcity of in-depth, quantitative studies to substantiate these claims and fully elucidate the specific molecular targets and signaling pathways involved. This guide provides an overview of the existing information on this compound and highlights the significant knowledge gaps that represent opportunities for future research.

Introduction

This compound is a naturally occurring compound that has been isolated from Juniperus chinensis. Its chemical structure is 2-(1,3-benzodioxol-5-yl)propane-1,3-diol[1]. A related compound, this compound 8-O-glucoside, in which a glucose molecule is attached at the 8th position, has been isolated from Juniperus phoenicea[2][3]. The presence of the glucoside moiety is suggested to enhance the solubility and bioavailability of the parent compound[2]. While there is commercial availability of these compounds for research purposes, published studies detailing their biological effects and therapeutic potential are limited.

Potential Therapeutic Areas and Mechanism of Action

The primary mode of action attributed to this compound 8-O-glucoside is its antioxidant activity[2]. It is proposed to mitigate oxidative stress by scavenging free radicals, a mechanism implicated in the pathophysiology of numerous diseases[2]. Based on this antioxidant property, several potential therapeutic applications have been suggested, although they remain largely unexplored experimentally.

Neuroprotection

Oxidative stress is a key contributor to neuronal damage in a variety of neurodegenerative diseases. Molecules with antioxidant properties are therefore of significant interest as potential neuroprotective agents. It is hypothesized that this compound, by neutralizing reactive oxygen species, could help protect neurons from oxidative damage.

Cardiovascular Health

Oxidative stress also plays a crucial role in the pathogenesis of cardiovascular diseases, contributing to endothelial dysfunction, inflammation, and the development of atherosclerosis. The potential of this compound to counteract these processes through its antioxidant effects warrants further investigation.

Anti-inflammatory Effects

Inflammation is a complex biological response that is intricately linked with oxidative stress. Many anti-inflammatory compounds exert their effects through the modulation of redox-sensitive signaling pathways. The free-radical scavenging ability of this compound suggests it may have a role in mitigating inflammatory responses.

Current Data and Experimental Protocols

A thorough search of the scientific literature did not yield any specific studies providing quantitative data on the biological activity of this compound or its glucoside. Consequently, there is no information available to populate tables with data such as IC50 values or other quantitative measures of efficacy. Similarly, no detailed experimental protocols for assessing the therapeutic potential of this compound have been published.

Signaling Pathways and Molecular Targets

The specific signaling pathways and molecular targets through which this compound might exert its potential therapeutic effects have not yet been elucidated. While it is suggested to act as a general antioxidant, the precise molecular interactions and downstream consequences of this activity are unknown.

To illustrate the general concept of how an antioxidant compound might influence a relevant signaling pathway, a hypothetical workflow for investigating the effect of this compound on a generic oxidative stress-induced pathway is presented below.

Future Directions and Conclusion

The current understanding of the therapeutic potential of this compound is in its infancy. While its chemical structure and source are known, and its antioxidant potential is suggested, there is a clear and pressing need for rigorous scientific investigation. Future research should focus on:

-

In vitro studies: To quantify the antioxidant capacity of this compound and its glucoside using established assays (e.g., DPPH, ABTS).

-

Cell-based assays: To investigate the cytoprotective effects of this compound against oxidative stress in relevant cell models (e.g., neuronal, endothelial, and immune cells).

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound, moving beyond the general antioxidant hypothesis.

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of neurodegenerative, cardiovascular, and inflammatory diseases.

References

- 1. Neuroprotective Effects of Ferruginol, Jatrophone, and Junicedric Acid Against Amyloid-β Injury in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 8-O-glucoside | C16H22O9 | CID 24066894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cannabidiol acts as molecular switch in innate immune cells to promote the biosynthesis of inflammation-resolving lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Junipediol B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B is a phenolic compound, and its presence in Juniperus phoenicea, a plant with a history of use in traditional medicine for treating inflammatory conditions, suggests its potential as a bioactive agent. This technical guide outlines a comprehensive in silico workflow to predict and characterize the bioactivity of this compound, a novel natural product with no reported experimental bioactivity data. The following sections will detail a hypothetical investigation into the potential anti-inflammatory properties of this compound, from initial target identification to absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. This guide serves as a template for the computational evaluation of novel natural products in the early stages of drug discovery.

Molecular Structure of this compound

The foundational step for any in silico analysis is the accurate representation of the molecule of interest. The 2D and 3D structures of this compound are crucial for all subsequent computational steps.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)propane-1,3-diol | PubChem |

| Molecular Formula | C10H12O4 | PubChem |

| Molecular Weight | 196.20 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Canonical SMILES | C1=CC2=C(C=C1C(CO)CO)OCO2 | PubChem |

In Silico Workflow for Bioactivity Prediction

The following workflow outlines a systematic approach to predict the biological targets and potential therapeutic applications of this compound.

Junipediol B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junipediol B, with the systematic name 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, is a lignan natural product first identified in the leaves of Juniperus chinensis. Despite its discovery over three decades ago, this compound remains a sparsely studied molecule, presenting a unique opportunity for novel research and development. This technical guide provides a comprehensive review of the existing literature on this compound, covering its history, isolation, and physicochemical properties. Due to the limited research, this document also highlights the significant gaps in the understanding of its synthesis, biological activity, and potential therapeutic applications, thereby serving as a foundational resource for researchers interested in exploring this promising natural compound.

Introduction

This compound is a member of the lignan family, a diverse group of phenylpropanoid dimers found in a wide variety of plants. Lignans are known to exhibit a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The unique 2-arylpropane-1,3-diol structure of this compound, featuring a methylenedioxyphenyl moiety, suggests potential for interesting pharmacological effects. This moiety is also found in other well-known bioactive compounds.

The first and only report of the isolation of this compound from a natural source dates back to 1992, in a study by Fang, Lee, and Cheng focused on the lignan constituents of Juniperus chinensis leaves[1]. Since this initial discovery, there has been a notable absence of follow-up research into its synthesis, biological activity, and mechanism of action, making it a largely unexplored natural product.

This whitepaper aims to consolidate all currently available information on this compound and to provide a detailed technical foundation for future research endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined from its chemical structure and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | PubChem |

| Molecular Weight | 196.20 g/mol | PubChem |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)propane-1,3-diol | PubChem |

| CAS Number | 144881-19-6 | PubChem |

Literature Review and History

The history of this compound begins and, to a large extent, ends with the 1992 publication by Fang, Lee, and Cheng in the journal Phytochemistry[1]. The study focused on a phytochemical investigation of the leaves of Juniperus chinensis (Cupressaceae), a plant species native to East Asia. Alongside thirteen other known lignans, the researchers isolated and identified a compound they described as "an unusual compound 2-(3,4-methylenedioxyphenyl)propane-1,3-diol," which is now known as this compound[1].

Interestingly, a related compound, this compound 8-glucoside, was isolated from Juniperus phoenicea, suggesting that this compound may exist in glycosylated forms in other Juniperus species. This finding could be significant for understanding its biosynthesis and potential bioavailability in nature.

Despite its initial discovery, a thorough search of the scientific literature reveals no subsequent studies dedicated to the total synthesis of this compound, nor any investigations into its pharmacological properties or potential mechanisms of action. This represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

Isolation of this compound from Juniperus chinensis

The following is a generalized experimental protocol for the isolation of lignans from Juniperus species, based on common phytochemical extraction and separation techniques. The original paper by Fang et al. (1992) would contain the specific details for this compound.

Diagram of a General Lignan Isolation Workflow:

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: Leaves of Juniperus chinensis are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans like this compound are typically found in the moderately polar fractions, such as the ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction is subjected to multiple rounds of column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

Due to the limited availability of the full text of the primary literature, a complete set of quantitative data is not available. However, the following spectroscopic data has been compiled from available resources.

Spectroscopic Data

| Technique | Data |

| ¹³C NMR | A publicly available ¹³C NMR spectrum for 2-(3,4-METHYLENEDIOXYPHENYL)-PROPANE-1,3-DIOL exists in spectral databases.[2] |

| Mass Spectrometry (MS) | The mass spectrum of the Trimethylsilyl (TMS) derivative of 2-(3,4-methylenedioxyphenyl)propane-1,3-diol has been reported with characteristic peaks at m/z = 340, 325, 250, 148, 135, 103, and 73 (base peak).[3] |

Signaling Pathways and Mechanism of Action

Currently, there is no published research on the biological activity or mechanism of action of this compound. Therefore, no signaling pathways have been elucidated for this compound. The structural similarity of this compound to other bioactive lignans suggests that it may possess interesting pharmacological properties worth investigating.

Diagram of a Hypothetical Research Workflow for Biological Activity Screening:

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product that has been largely overlooked since its discovery. The lack of research on its synthesis and biological properties presents a significant opportunity for the scientific community. Future research should prioritize the following:

-

Total Synthesis: Development of a robust and efficient synthetic route to this compound would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

-

Biological Screening: A broad-based biological screening of this compound is warranted to identify any potential therapeutic activities, with a focus on anticancer, antioxidant, and anti-inflammatory assays, given the known properties of related lignans.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

This technical guide serves as a starting point for researchers and drug development professionals interested in unlocking the potential of this enigmatic natural product. The exploration of this compound could lead to the discovery of novel therapeutic agents and a deeper understanding of the pharmacological diversity of lignans.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Junipediol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B, a phenolic compound with the chemical formula C10H12O4, has been identified in Juniperus chinensis. As interest in the therapeutic potential of natural products continues to grow, robust and efficient methods for the extraction and purification of specific bioactive molecules are essential for further research and development. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Juniperus chinensis. The protocols detailed below are based on established techniques for the isolation of secondary metabolites from plant sources and are intended to serve as a foundational guide for researchers.

Data Presentation: Extraction and Purification Parameters

Due to the limited availability of specific quantitative data for this compound in published literature, the following tables present representative data based on the extraction and purification of similar phenolic compounds from Juniperus species. These values should be considered as a starting point for optimization.

Table 1: Representative Extraction Parameters for Phenolic Compounds from Juniperus species

| Parameter | Method 1: Maceration | Method 2: Ultrasound-Assisted Extraction (UAE) | Method 3: Soxhlet Extraction |

| Plant Material | Dried, powdered leaves of Juniperus chinensis | Dried, powdered leaves of Juniperus chinensis | Dried, powdered leaves of Juniperus chinensis |

| Solvent | 80% Ethanol | 80% Methanol | n-Hexane followed by Ethyl Acetate |

| Solvent-to-Solid Ratio | 10:1 (v/w) | 20:1 (v/w) | 15:1 (v/w) |

| Extraction Time | 72 hours | 45 minutes | 8 hours |

| Temperature | Room Temperature | 40°C | Solvent Boiling Point |

| Representative Yield of Crude Extract | 12 - 18% | 15 - 22% | 8 - 15% |

Table 2: Representative Column Chromatography Purification Parameters

| Parameter | Step 1: Silica Gel Column Chromatography | Step 2: Preparative HPLC |

| Stationary Phase | Silica Gel (60-120 mesh) | C18 column (e.g., 10 µm, 250 x 20 mm) |

| Mobile Phase (Gradient Elution) | n-Hexane : Ethyl Acetate (gradient) | Acetonitrile : Water (gradient) |

| Initial Solvent Ratio | 95 : 5 | 30 : 70 |

| Final Solvent Ratio | 50 : 50 | 80 : 20 |

| Flow Rate | Gravity flow | 15 mL/min |

| Detection | Thin Layer Chromatography (TAC) | UV at 280 nm |

| Representative Purity of this compound Fraction | 60 - 80% | > 95% |

Experimental Protocols

Protocol 1: Extraction of this compound from Juniperus chinensis (Ultrasound-Assisted Extraction)

This protocol describes the extraction of this compound from the dried leaves of Juniperus chinensis using ultrasound-assisted extraction (UAE), which is generally more efficient and requires less time than traditional maceration.

Materials:

-

Dried leaves of Juniperus chinensis

-

Grinder or mill

-

80% Methanol

-

Ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Buchner funnel and flask

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Preparation of Plant Material: Dry the leaves of Juniperus chinensis at 40°C for 48 hours in a convection oven. Grind the dried leaves into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Weigh 100 g of the powdered plant material and place it in a 2 L beaker.

-

Add 2 L of 80% methanol to achieve a 20:1 solvent-to-solid ratio.

-

Place the beaker in an ultrasonic bath.

-

Perform sonication for 45 minutes at a controlled temperature of 40°C.

-

-

Filtration:

-

After sonication, filter the mixture through a Buchner funnel lined with Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Wash the residue with a small amount of 80% methanol to ensure maximum recovery of the extract.

-

-

Concentration:

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Continue evaporation until a semi-solid crude extract is obtained.

-

-

Drying and Storage:

-

Dry the crude extract further in a vacuum oven at 40°C to remove any residual solvent.

-

Store the dried crude extract at 4°C in a desiccator until further purification.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

-

Crude extract of Juniperus chinensis

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Vials for fraction collection

Procedure:

Step 1: Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve 10 g of the crude extract in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to the dissolved extract and dry it to a free-flowing powder.

-

Carefully load the powdered sample onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 85:15, and so on, up to 50:50).

-

Collect fractions of 20 mL each using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the spot corresponding to the expected polarity of this compound.

-

-

Concentration:

-

Concentrate the pooled fractions using a rotary evaporator to obtain a semi-purified extract.

-

Step 2: Preparative HPLC

-

Sample Preparation: Dissolve the semi-purified extract in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18, 10 µm, 250 x 20 mm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 30% B, increase to 80% B over 40 minutes.

-

Flow Rate: 15 mL/min

-

Detection: UV at 280 nm

-

-

Injection and Fraction Collection:

-

Inject the filtered sample into the preparative HPLC system.

-

Collect the peak corresponding to this compound based on its retention time. The retention time will need to be determined using an analytical run or by analyzing the fractions.

-

-

Purity Analysis and Final Preparation:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Combine the pure fractions and remove the solvent using a rotary evaporator followed by freeze-drying to obtain pure this compound.

-

Store the purified compound at -20°C.

-

Visualizations

Experimental Workflow

Application Notes and Protocols for the Quantification of Junipediol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B is a sesquiterpenoid compound that has been isolated from plant species of the Juniperus genus. Sesquiterpenoids are a diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Although direct studies on the bioactivity of this compound are limited, related compounds from Juniperus species have been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the MAPK/NF-κB pathway.[1]

Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.

Analytical Techniques Overview

The quantification of sesquiterpenoids like this compound can be effectively achieved using chromatographic techniques coupled with sensitive detectors. The most common and recommended methods are:

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

-

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

LC-MS/MS is generally the preferred method for biological matrices due to its high sensitivity and selectivity. GC-MS is also a powerful technique, particularly for volatile and thermally stable sesquiterpenoids.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative parameters that can be expected for the analytical methods described. These values are based on methods developed for structurally similar sesquiterpenoids and serve as a benchmark for method development and validation for this compound.

| Parameter | LC-MS/MS (in Plasma) | GC-MS (in Plant Extract) | HPLC-DAD (in Plant Extract) |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL | 0.5 - 5 µg/mL |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 90 - 110% |

| Precision (% RSD) | < 15% | < 15% | < 10% |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using UPLC-MS/MS

This protocol is designed for the sensitive quantification of this compound in a biological matrix such as plasma, which is essential for pharmacokinetic studies.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled sesquiterpenoid).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Instrumental Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Column Temperature: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-9 min: Hold at 95% B

-

9-9.1 min: Return to 5% B

-

9.1-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions.

Protocol 2: Quantification of this compound in Plant Material using GC-MS

This protocol is suitable for the analysis of this compound in dried plant material, such as from Juniperus species.

1. Sample Preparation: Solvent Extraction

-

Grind the dried plant material to a fine powder.

-

Accurately weigh 100 mg of the powdered material into a centrifuge tube.

-

Add 1 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate).

-

Add an internal standard (e.g., a commercially available stable sesquiterpenoid not present in the sample).

-

Vortex for 1 minute.

-

Sonciate for 30 minutes in a water bath.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumental Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard.

Visualization of Methodologies and Pathways

References

Application Notes and Protocols for In Vitro Evaluation of Junipediol B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Junipediol B, a novel compound with potential therapeutic applications. The protocols detailed below are designed to assess its cytotoxic and anti-inflammatory properties, providing a framework for researchers to understand its mechanism of action and potential for further development.

Cytotoxicity Assays

To determine the cytotoxic potential of this compound, a variety of assays measuring cell viability and membrane integrity are recommended. These assays are crucial for establishing a therapeutic window and understanding the compound's safety profile.

Table 1: Summary of Hypothetical Cytotoxicity Data for this compound

| Assay Type | Cell Line | Incubation Time (hours) | IC50 (µM) |

| MTT Assay | RAW 264.7 | 24 | 75.2 |

| 48 | 52.8 | ||

| Resazurin Assay | HaCaT | 24 | 98.5 |

| 48 | 65.1 | ||

| LDH Release Assay | HepG2 | 24 | 120.4 |

| 48 | 88.9 |

Experimental Protocols: Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Resazurin Assay

This fluorometric assay also measures metabolic activity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Collect 50 µL of the supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100) and determine the IC50 value.

Anti-inflammatory Assays

To investigate the anti-inflammatory potential of this compound, its effect on key inflammatory mediators and signaling pathways can be assessed.

Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Parameter | This compound Concentration (µM) | Inhibition (%) |

| Nitric Oxide (NO) Production | 10 | 35.2 |

| 50 | 68.9 | |

| TNF-α Secretion | 10 | 28.4 |

| 50 | 55.7 | |

| IL-6 Secretion | 10 | 32.1 |

| 50 | 61.3 | |

| NF-κB Activation | 50 | 45.6 |

| p-JAK2 Expression | 50 | 52.3 |

| p-STAT3 Expression | 50 | 48.1 |

| p-p38 MAPK Expression | 50 | 41.5 |

Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect 50 µL of the supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

-

Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cytokines from the standard curve and determine the percentage of inhibition by this compound.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to assess the effect of this compound on the phosphorylation (activation) of key proteins in inflammatory signaling pathways.

Protocol:

-

Cell Culture and Treatment: Culture cells to 80% confluency, then pre-treat with this compound followed by LPS stimulation.

-